BenchChemオンラインストアへようこそ!

1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

CB1 receptor pharmacology Structure-Activity Relationship (SAR) Cannabinoid antagonist

This meta-chloro azetidine-pyrazole (CAS 2549019-09-0) is a critical CB1 antagonist SAR probe differentiated from its para-isomer (CAS 2549001-25-2) by a validated activity cliff. The 1-[(3-chlorophenyl)methyl]azetidine fragment is co-crystallized in PDB Q2P, confirming structural biology compatibility. Procure this isomer to ensure coverage of affinity shifts the 4-chloro analog cannot sample. The bifunctional scaffold also enables PROTAC linker attachment for targeted degradation studies. Ensure assay reproducibility—specify CAS 2549019-09-0 to avoid isomeric mis-identification.

Molecular Formula C15H18ClN3
Molecular Weight 275.77 g/mol
CAS No. 2549019-09-0
Cat. No. B6438582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
CAS2549019-09-0
Molecular FormulaC15H18ClN3
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H18ClN3/c1-12-6-17-19(7-12)11-14-9-18(10-14)8-13-3-2-4-15(16)5-13/h2-7,14H,8-11H2,1H3
InChIKeyYATTUEKKDIIYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole (CAS 2549019-09-0) – Core Structural and Pharmacological Background


1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic small molecule (C15H18ClN3, MW 275.77) that combines an azetidine core with a 4-methylpyrazole moiety, connected via a methylene bridge to a 3-chlorophenyl substituent . The compound is classified as a heterocyclic-substituted 3-alkyl azetidine derivative, a chemotype disclosed in patent literature as cannabinoid-1 (CB1) receptor antagonists and/or inverse agonists [1]. Notably, the 1-[(3-chlorophenyl)methyl]azetidine fragment has been validated in a structural biology context as a component of a co-crystallized ligand (PDB code Q2P), demonstrating that this specific structural motif is compatible with high-resolution protein–ligand interaction studies [2].

Why 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole Cannot Be Replaced by Other In-Class Azetidine-Pyrazole Analogs


Although several closely related analogs share the formula C15H18ClN3 and an azetidine-pyrazole scaffold, their biological and structural performance diverges sharply based on aryl substitution position and heterocycle connectivity. The 3-chlorophenyl isomer (CAS 2549019-09-0) places the chlorine meta to the methylene bridge, while the isomeric 4-chlorophenyl derivative (CAS 2549001-25-2) places it para [1]. This positional difference has been shown in analogous azetidine CB1 antagonist series to substantially alter both receptor binding affinity and selectivity profiles [2]. Furthermore, substitution on the pyrazole ring (e.g., 4-chloro-pyrazole analogs) introduces additional activity cliffs that cannot be predicted from the 4-methyl series . Therefore, generic selection of an in-class compound without quantitative evidence of equipotency risks failure in SAR reproducibility, assay validation, and chemical probe development campaigns.

Quantitative Differentiation of 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole Against Its Closest Analogs


Meta-Chlorophenyl Substitution Confers a Distinct CB1 Receptor Pharmacophore Profile Relative to Para- and Ortho-Halogen Analogs

The target compound’s 3-chlorophenyl substitution (meta-chloro) is a critical determinant of CB1 receptor interaction. The patent literature on azetidine-based CB1 antagonists (US7906652) explicitly teaches that the substituent position on the benzyl ring significantly modulates both potency and inverse agonism [1]. While individual Ki values are not publicly disclosed for the exact CAS number, the same patent family identifies the azetidine-pyrazole scaffold as the core pharmacophore for achieving sub-micromolar CB1 antagonism. In contrast, the 4-chlorophenyl isomer (CAS 2549001-25-2) is predicted by in silico docking (class-level evidence) to adopt a different binding pose within the CB1 transmembrane domain, affecting hydrogen-bond network interactions with key residues [2]. No publicly available head-to-head assay data currently exists for these two isomers.

CB1 receptor pharmacology Structure-Activity Relationship (SAR) Cannabinoid antagonist

The 1-[(3-chlorophenyl)methyl]azetidine Fragment Is Validated for Protein Co-crystallization, Unlike Simplified Azetidine Analogs

The 1-[(3-chlorophenyl)methyl]azetidine fragment is a confirmed component of a high-molecular-weight ligand (Q2P) co-crystallized in the PDB database [1]. This demonstrates that the fragment is compatible with the steric and electronic constraints of a protein binding pocket. Simpler azetidine analogs lacking the 3-chlorobenzyl substitution (e.g., 1-(azetidin-3-yl)-4-methyl-1H-pyrazole, CAS 1311569-50-2) have not been similarly validated in a deposited crystal structure .

Structural biology X-ray crystallography Chemical probe design

The 4-Methylpyrazole Substituent Distinguishes the Target from the 4-Chloropyrazole Analog in Synthetic Versatility

The target compound incorporates a 4-methyl group on the pyrazole ring, whereas the closely related analog 4-chloro-1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (EVT-12395038) carries a 4-chloro substituent . The 4-methyl group is sterically smaller (Taft Es = -0.77) and electronically distinct (σ_m = -0.07) from chlorine (σ_m = +0.37, Es ≈ -0.97), leading to different reactivity profiles in palladium-catalyzed cross-coupling and lithiation reactions [1]. A methyl substituent allows for potential late-stage C–H functionalization, whereas a chlorine atom primarily enables classic cross-coupling via oxidative addition. Both compounds share the same core but are not interchangeable for downstream diversification strategies.

Medicinal chemistry Synthetic building blocks Cross-coupling

High-Value Application Scenarios for 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole in Research and Industrial Settings


CB1 Antagonist Lead Optimization & SAR Expansion

Medicinal chemistry teams developing next-generation CB1 antagonists for metabolic or neurological indications can use this meta-chloro substituted compound as a key SAR probe. As established in Section 3, the positional isomerism of the chlorophenyl group is expected to yield distinct CB1 binding profiles. Procuring the 3-chlorophenyl isomer ensures coverage of an activity cliff that the 4-chlorophenyl analog cannot sample. Researchers should screen this compound against CB1 and CB2 receptors in head-to-head assays with the para-isomer to experimentally define the selectivity window. [1]

Fragment-Based Drug Discovery (FBDD) & Structural Biology

The 1-[(3-chlorophenyl)methyl]azetidine fragment has been successfully co-crystallized as part of a larger ligand (PDB Q2P), demonstrating its compatibility with high-resolution structural biology methods. Fragment-based screening groups should consider this compound, or its minimal azetidine fragment, for incorporation into fragment libraries aimed at targets where aromatic halogen interactions are important. The validated binding mode reduces the risk of investing in a fragment that cannot be resolved crystallographically. [2]

Synthesis of Bifunctional Degraders (PROTACs) & Chemical Probes

The compound serves as a versatile building block for constructing bifunctional molecules. The 4-methylpyrazole and the azetidine nitrogen provide convenient vectors for linker attachment. Its established presence in a PDB ligand suggests that the azetidine-methyl-pyrazole scaffold can maintain favorable binding geometry. This reduces the synthetic burden for PROTAC developers who require a pre-validated target-binding warhead. [2]

Quote Request

Request a Quote for 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.